molecular formula C12H15NO3 B7500388 N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

货号 B7500388
分子量: 221.25 g/mol
InChI 键: MCVZSZCSCGQEKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure.

作用机制

BRL-15572 is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of sleep-wake cycles, appetite, and energy expenditure. BRL-15572 binds to the orexin-1 receptor and blocks the binding of orexin-A and orexin-B, which are the endogenous ligands for the receptor. By blocking the orexin-1 receptor, BRL-15572 modulates the activity of the orexinergic system, resulting in changes in sleep, appetite, and energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have significant effects on sleep-wake cycles and energy expenditure. In animal models of insomnia, BRL-15572 has been shown to increase total sleep time, decrease wakefulness, and improve sleep quality. BRL-15572 has also been shown to increase energy expenditure and reduce food intake in animal models of obesity. Additionally, BRL-15572 has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.

实验室实验的优点和局限性

One of the major advantages of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for more precise modulation of the orexinergic system. However, one limitation of BRL-15572 is its relatively short half-life, which may limit its efficacy in certain applications. Additionally, BRL-15572 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

未来方向

There are several potential future directions for research on BRL-15572. One area of interest is the potential use of BRL-15572 in the treatment of sleep disorders such as insomnia and narcolepsy. Additionally, BRL-15572 may have potential applications in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the safety and efficacy of BRL-15572 in these applications. Additionally, the development of more potent and selective orexin-1 receptor antagonists may lead to more effective treatments for these disorders.

合成方法

The synthesis of BRL-15572 was first reported by researchers at GlaxoSmithKline in 2004. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxepin-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the desired product, BRL-15572.

科学研究应用

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Orexin-1 receptors are involved in the regulation of sleep-wake cycles, and their dysfunction has been implicated in sleep disorders such as narcolepsy and insomnia. BRL-15572 has been shown to improve sleep in animal models of insomnia and narcolepsy. Additionally, BRL-15572 has been investigated for its potential in the treatment of addiction, anxiety, and depression.

属性

IUPAC Name

N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)12(14)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVZSZCSCGQEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。